2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-15-8-9-16(19)12-21-11-15)10-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,15-16H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZHXNCEYSTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Chemical Reactions Analysis
Formation of the Bicyclic Core
The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is typically synthesized via:
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Mannich Cyclization : Amino-alcohol precursors undergo cyclization under acidic conditions to form the bicyclic structure .
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Ring-Closing Metathesis (RCM) : For enantioselective synthesis, as reported in tropane alkaloid analogs .
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Mannich Cyclization | HCl, EtOAc, 0°C → Reflux | 75–85% | |
| RCM | Grubbs catalyst, CH₂Cl₂, RT | 65–70% |
Acylation at the Bicyclic Amine
The ketone group is introduced via nucleophilic acyl substitution:
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Reaction with Acetyl Chloride : The secondary amine in the bicyclic system reacts with acetyl chloride in the presence of a base (e.g., Et₃N) .
| Reagent | Solvent | Time | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Dioxane | 5–8 h | 85–90% |
Naphthalene Coupling
The naphthalen-1-yl group is introduced via:
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Suzuki-Miyaura Coupling : Using a naphthalene boronic ester and palladium catalysis .
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Friedel-Crafts Acylation : For direct attachment to the ketone linker .
Ketone Reactivity
The ethanone moiety participates in:
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Nucleophilic Additions : With Grignard reagents or hydrides (e.g., NaBH₄) .
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Condensation Reactions : Formation of hydrazones or oximes under acidic conditions .
Bicyclic Amine Reactivity
The tertiary amine undergoes:
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Alkylation/Acylation : With alkyl halides or acyl chlorides to form quaternary ammonium salts .
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Deprotonation : Forms a strong base for further substitution reactions .
Stability and Degradation
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Acidic Conditions : The oxygen in the 3-oxa bridge renders the compound susceptible to hydrolysis at pH < 4 .
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Oxidative Stability : The naphthalene moiety stabilizes the compound against oxidation, as shown in electrochemical studies .
Biological Activity and Prodrug Potential
While not directly studied for this compound, analogs with similar bicyclic scaffolds exhibit:
Scientific Research Applications
2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: It can be used in the synthesis of bioactive molecules and other industrially relevant compounds.
Mechanism of Action
The mechanism of action for 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Key Observations :
- The 3-oxa variant in the target compound may enhance solubility compared to non-oxygenated analogues (e.g., ) .
Ethanone Derivatives with Aromatic Substituents
Ethanone-based compounds with aryl groups exhibit diverse bioactivities. Comparisons include:
Key Observations :
- Naphthalene in the target compound confers greater aromatic surface area than thiophene or benzyloxy groups, possibly enhancing binding to hydrophobic pockets .
- Synthetic flexibility: The ethanone bridge allows modular substitution, as seen in , where varying aryl groups are introduced under mild conditions (40°C) .
Physicochemical and Pharmacokinetic Properties
- Hydrogen bonding: The 3-oxa group may enhance aqueous solubility relative to non-oxygenated analogues (e.g., ) .
- Metabolic stability : Halogen-free structure (unlike ) may reduce cytochrome P450 interactions, extending half-life .
Biological Activity
The compound 2-(naphthalen-1-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one belongs to a class of chemical compounds known as 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential pharmacological applications, particularly in the field of neuroscience. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates that it contains a naphthalene moiety and an 8-azabicyclo[3.2.1]octane framework, which is significant for its biological activity.
The primary mechanism through which 8-azabicyclo[3.2.1]octane derivatives exert their effects is by acting as neurotransmitter reuptake inhibitors . Specifically, they have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, suggesting potential therapeutic applications in treating conditions such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) .
Pharmacological Profile
Research indicates that compounds within this class exhibit a range of biological activities:
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Kappa Opioid Receptor Antagonism : A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were identified as potent kappa opioid receptor antagonists with good brain exposure, indicating potential for managing pain and mood disorders .
- Depression Models : In preclinical studies, certain derivatives demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests, suggesting their utility in treating major depressive disorder .
Safety and Toxicology
While the pharmacological potential is promising, safety profiles must be established through rigorous toxicological studies. Current data suggest that while some derivatives exhibit low toxicity, comprehensive evaluations are necessary to ascertain long-term safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
